molecular formula C12H10FNO B8306030 N-(5-Fluoro-1-naphthalenyl)acetamide

N-(5-Fluoro-1-naphthalenyl)acetamide

Cat. No.: B8306030
M. Wt: 203.21 g/mol
InChI Key: GTIDLTSHOUIFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Fluoro-1-naphthalenyl)acetamide is a naphthalene derivative featuring an acetamide group at the 1-position and a fluorine atom at the 5-position of the naphthalene ring.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

N-(5-fluoronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H10FNO/c1-8(15)14-12-7-3-4-9-10(12)5-2-6-11(9)13/h2-7H,1H3,(H,14,15)

InChI Key

GTIDLTSHOUIFMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity Applications References
N-(5-Fluoro-1-naphthalenyl)acetamide 5-Fluoro, 1-acetamide C₁₂H₁₀FNO ~215.22 (calculated) Not reported Research compound -
N-(5-Hydroxy-1-naphthalenyl)acetamide 5-Hydroxy, 1-acetamide C₁₂H₁₁NO₂ 201.23 Not reported Industrial synthesis
N-(5-Ethoxy-1-naphthalenyl)acetamide 5-Ethoxy, 1-acetamide C₁₄H₁₅NO₂ 237.27 Not reported Research compound
Agomelatine 7-Methoxy, ethyl linker C₁₅H₁₇NO₂ 243.30 Antidepressant, anxiolytic Major depressive disorder
Naphtho[2,1-b]furan derivatives Fused furan, nitro groups Varies ~350–400 Antibacterial Antimicrobial agents
Benzothiazole acetamides Trifluoromethyl, methoxy groups C₁₆H₁₃F₃N₂O₂S ~366.35 Undisclosed therapeutic Patented drug candidates

Research Findings and Implications

Impact of Substituents on Bioactivity

  • Fluorine vs. Hydroxyl : Fluorine’s electronegativity may enhance metabolic stability and receptor binding affinity compared to hydroxyl groups, which are prone to glucuronidation .
  • Ethoxy vs.

Structural Complexity and Therapeutic Potential

  • Naphtho[2,1-b]furan Derivatives : Antibacterial activity correlates with nitro and carboxylate groups, suggesting electron-withdrawing substituents enhance efficacy .
  • Agomelatine’s Dual Mechanism : Combining melatonin agonism and serotonin antagonism highlights the advantage of hybrid structures in multitarget therapies .

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